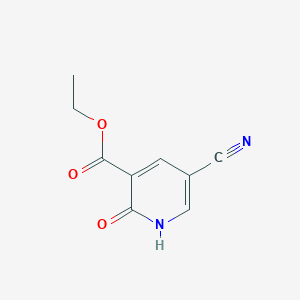

Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of a cyano group, an ester group, and a keto group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate can be synthesized through a multi-step reaction process. One common method involves the condensation of cyanoacrylamide derivatives with active methylene compounds such as malononitrile, ethyl cyanoacetate, or ethyl acetoacetate in the presence of a basic catalyst like piperidine . The reaction typically requires refluxing in ethanol for several hours to yield the desired pyridinone derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:

Condensation Reactions: It can react with nucleophiles like hydrazine hydrate and thiosemicarbazide to form pyrazole derivatives.

Cyclization Reactions: The compound can participate in cyclization reactions to form fused heterocyclic structures.

Substitution Reactions: It can undergo substitution reactions at the cyano or ester groups under appropriate conditions.

Common Reagents and Conditions

Basic Catalysts: Piperidine is commonly used as a catalyst in condensation reactions.

Solvents: Ethanol is frequently used as a solvent for these reactions.

Temperature: Reactions often require refluxing temperatures to proceed efficiently.

Major Products

Scientific Research Applications

Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with antibacterial, antifungal, and anticancer properties.

Material Science: The compound is used in the development of novel materials with unique electronic and optical properties.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

Mechanism of Action

The mechanism of action of ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit bacterial topoisomerase IV by binding to its active site, thereby preventing DNA replication and leading to antibacterial effects . The compound’s structure allows it to form hydrogen bonds and arene-cation interactions with the enzyme, enhancing its inhibitory activity .

Comparison with Similar Compounds

Similar Compounds

Ethyl 5-(arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates: These compounds share a similar pyridine core but differ in the substituents attached to the ring.

6’-Amino-5’-cyano-2-oxo-1,2-dihydro-1’H-spiro[indole-3,4’-pyridine]-3’-carboxamides: These compounds have a spiro-indole structure fused with the pyridine ring.

Uniqueness

Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate is unique due to its combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations and its potential as a precursor for bioactive molecules make it a valuable compound in organic synthesis and medicinal chemistry .

Biological Activity

Ethyl 5-cyano-2-oxo-1,2-dihydropyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in drug discovery.

Chemical Structure and Synthesis

This compound possesses a molecular formula of C9H7N3O3 and a molecular weight of approximately 193.17 g/mol. The compound can be synthesized through various methods, including multi-component reactions that utilize readily available starting materials such as ethyl cyanoacetate and different aldehydes or ketones under specific catalytic conditions.

Synthetic Route Example

A common synthetic route involves the reaction of ethyl cyanoacetate with an appropriate aldehyde in the presence of a base. The reaction typically proceeds as follows:

- Reagents : Ethyl cyanoacetate, aldehyde (e.g., formaldehyde), base (e.g., sodium ethoxide).

- Conditions : The reaction is conducted in ethanol at elevated temperatures.

- Yield : The product can be isolated through crystallization or chromatography.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial activity against various bacterial strains. In vitro studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxic Effects

Research has indicated that this compound exhibits cytotoxic effects on various cancer cell lines. It has been shown to induce apoptosis in human cancer cells, suggesting potential as an anticancer therapeutic.

Case Study: Cytotoxicity Assessment

In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in:

- IC50 Value : 15 µM

- Mechanism : Induction of apoptosis via the mitochondrial pathway.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of key enzymes involved in cellular metabolism and proliferation.

Enzyme Inhibition

The compound has been shown to inhibit serine proteases and other important enzymes that play roles in cancer progression and microbial resistance. This inhibition leads to reduced cell viability and increased apoptosis in affected cells.

Properties

Molecular Formula |

C9H8N2O3 |

|---|---|

Molecular Weight |

192.17 g/mol |

IUPAC Name |

ethyl 5-cyano-2-oxo-1H-pyridine-3-carboxylate |

InChI |

InChI=1S/C9H8N2O3/c1-2-14-9(13)7-3-6(4-10)5-11-8(7)12/h3,5H,2H2,1H3,(H,11,12) |

InChI Key |

SZUBOBBXSJSURY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=CNC1=O)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.